1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Overview
Description
“1,4-Dimethyl-1H-imidazole-5-carboxylic acid” is a derivative of imidazole that contains an imidazole group and a carboxylate group . The molecular formula is C6H8N2O2 .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CN1C(C(O)=O)=C©N=C1 .
Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields .
Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 210-215 °C . Its empirical formula is C6H8N2O2 .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Dimethyl Derivatives of Imidazolinone Herbicides : The dimethyl derivatives of various imidazolinone herbicides, including compounds with structural similarities to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, were synthesized and characterized. These derivatives facilitated the development of gas chromatographic methods for analyzing trace levels of these herbicides in environmental samples such as water, soybeans, and soil (Anisuzzaman et al., 2000).
Reactivity with Styrene Oxide : The reaction between the potassium salt of dimethyl imidazole-4,5-dicarboxylate and styrene oxide was explored, leading to the production of compounds with potential relevance in various chemical synthesis applications (Cooper & Irwin, 1975).
Chemical Reactions and Mechanisms
Synthesis of 4H-Imidazoles : The study explored reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-Acidic Heterocycles, leading to the synthesis of 4H-Imidazoles, demonstrating the versatility of dimethyl-imidazole derivatives in synthesizing complex heterocyclic compounds (Mukherjee-Müller et al., 1979).
Formation of Imidazo[4,5-b]pyridin Derivatives : A novel synthetic route involving the heating of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate was developed, leading to the formation of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, highlighting the synthetic potential of dimethyl-imidazole derivatives in creating structurally diverse heterocyclic compounds (Lis et al., 1990).
Advanced Applications
Process Intensification in Flow Synthesis : A high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids was presented. This process highlights the application of dimethyl-imidazole derivatives in the synthesis of key building blocks for pharmaceuticals, demonstrating the method's efficiency and environmental benefits (Carneiro et al., 2015).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known that imidazole compounds, which 1,4-dimethyl-1h-imidazole-5-carboxylic acid is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole compounds are known to show both acidic and basic properties due to their amphoteric nature . This allows them to interact with various biological targets in different ways.
Biochemical Pathways
Imidazole compounds are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole compounds can affect multiple biochemical pathways.
Pharmacokinetics
It is known that imidazole compounds are highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Given the wide range of biological activities of imidazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the properties of imidazole compounds can be influenced by factors such as ph due to their amphoteric nature .
Properties
IUPAC Name |
3,5-dimethylimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKQGQJCODPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506851 | |
Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-67-9 | |
Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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